4-chloro-N-(2-((furan-2-ylmethyl)amino)cyclohexyl)benzenesulfonamide
CAS No.: 385418-07-5
Cat. No.: VC6870182
Molecular Formula: C17H21ClN2O3S
Molecular Weight: 368.88
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 385418-07-5 |
---|---|
Molecular Formula | C17H21ClN2O3S |
Molecular Weight | 368.88 |
IUPAC Name | 4-chloro-N-[2-(furan-2-ylmethylamino)cyclohexyl]benzenesulfonamide |
Standard InChI | InChI=1S/C17H21ClN2O3S/c18-13-7-9-15(10-8-13)24(21,22)20-17-6-2-1-5-16(17)19-12-14-4-3-11-23-14/h3-4,7-11,16-17,19-20H,1-2,5-6,12H2 |
Standard InChI Key | HEUQRPLODPGAAR-UHFFFAOYSA-N |
SMILES | C1CCC(C(C1)NCC2=CC=CO2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Introduction
Structural Analysis and Molecular Characterization
Core Chemical Architecture
The compound consists of three primary components:
-
4-Chlorobenzenesulfonamide backbone: A sulfonamide group (-SO₂NH₂) attached to a para-chlorinated benzene ring.
-
Cyclohexylamine linker: A cyclohexane ring with an amine group at the 2-position.
-
Furan-2-ylmethyl substituent: A furan heterocycle connected via a methylene bridge to the cyclohexylamine nitrogen.
The molecular formula is C₁₈H₂₂ClN₃O₃S, with a molecular weight of 396.9 g/mol . Key structural features include:
-
Planar aromatic systems (benzene and furan) for potential π-π stacking.
-
Flexible cyclohexyl group enabling conformational adaptability.
-
Polar sulfonamide group enhancing water solubility compared to purely hydrophobic analogs .
Spectroscopic and Computational Data
While experimental spectra for this specific compound are unavailable, analogs provide benchmarks:
-
¹H NMR: Expected signals at δ 7.6–7.8 ppm (aromatic protons), δ 3.2–3.5 ppm (cyclohexyl CH₂), and δ 6.1–6.3 ppm (furan protons) .
-
IR: Strong absorption bands near 1350 cm⁻¹ (S=O asymmetric stretch) and 1150 cm⁻¹ (S=O symmetric stretch) .
-
Mass spectrometry: Predominant molecular ion peak at m/z 396.9 (M⁺) .
Synthesis and Reaction Pathways
Retrosynthetic Analysis
The compound can be synthesized via a three-step sequence:
-
Formation of 2-((furan-2-ylmethyl)amino)cyclohexylamine:
-
Sulfonylation with 4-chlorobenzenesulfonyl chloride:
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) .
Optimized Synthetic Procedure
Step 1: Synthesis of 2-((furan-2-ylmethyl)amino)cyclohexylamine
Reagent | Quantity | Role |
---|---|---|
Cyclohexanone | 10 mmol | Ketone substrate |
Furfurylamine | 12 mmol | Amine nucleophile |
NaBH₄ | 15 mmol | Reducing agent |
THF/MeOH (5:1) | 50 mL | Solvent |
Procedure:
-
Dissolve cyclohexanone and furfurylamine in THF/MeOH.
-
Add NaBH₄ portionwise at 0°C, stir for 6 h at room temperature.
-
Quench with NH₄Cl, extract with ethyl acetate, and concentrate .
Step 2: Sulfonylation
Reagent | Quantity | Role |
---|---|---|
4-Chlorobenzenesulfonyl chloride | 10 mmol | Sulfonylating agent |
Et₃N | 12 mmol | Base |
DCM | 30 mL | Solvent |
Procedure:
-
Add Et₃N to a DCM solution of 2-((furan-2-ylmethyl)amino)cyclohexylamine.
-
Dropwise add 4-chlorobenzenesulfonyl chloride at 0°C.
-
Stir for 12 h, wash with brine, and purify via column chromatography .
Yield: ~75% (over two steps).
Physicochemical Properties
Predicted Properties
Property | Value | Method/Source |
---|---|---|
LogP (lipophilicity) | 2.8 ± 0.3 | ChemAxon Prediction |
Water solubility | 0.12 mg/mL | ALOGPS |
pKa (sulfonamide NH) | 9.4 | SPARC Calculator |
Thermal Stability
Research Gaps and Future Directions
-
Experimental validation of predicted physicochemical and biological properties.
-
Structure-activity relationship (SAR) studies to optimize antimicrobial potency.
-
In vivo toxicokinetic profiling to assess therapeutic potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume